An In-Depth Technical Guide to Sapriparaquinone (CAS 119139-54-7): Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Sapriparaquinone (CAS 119139-54-7): Structure, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Sapriparaquinone, a substituted naphthoquinone derivative identified by the CAS number 119139-54-7, represents a molecule of significant interest within the landscape of natural product chemistry and drug discovery. While specific research on Sapriparaquinone is not extensively documented in mainstream literature, its structural features, particularly the naphthoquinone core, suggest a range of potential biological activities. This guide provides a comprehensive overview of the known chemical and physical properties of Sapriparaquinone. Furthermore, by drawing parallels with structurally related and well-studied quinone compounds, we will explore its putative biological activities, potential mechanisms of action, and propose a strategic framework for its future investigation as a therapeutic agent.
Chemical Identity and Structure of Sapriparaquinone
Sapriparaquinone is chemically defined as 4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione.[1] Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.4 g/mol .[1][2]
The core of Sapriparaquinone is a naphthalene ring system, which is oxidized to a quinone at positions 1 and 2. This 1,2-naphthoquinone scaffold is further decorated with several key functional groups that are anticipated to influence its chemical reactivity and biological interactions:
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A hydroxyl group at position 4.
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A methyl group at position 7.
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A 4-methylpentyl group at position 8.
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An isopropyl (propan-2-yl) group at position 3.
The presence of both a hydrophilic hydroxyl group and lipophilic alkyl side chains imparts an amphipathic character to the molecule, which may facilitate its interaction with biological membranes and protein binding pockets.
Molecular Structure
Caption: 2D Chemical Structure of Sapriparaquinone (CAS 119139-54-7).
Physicochemical Properties
A summary of the key physicochemical properties of Sapriparaquinone is presented in the table below. These parameters are crucial for understanding its solubility, permeability, and potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 119139-54-7 | [1][2] |
| Molecular Formula | C₂₀H₂₆O₃ | [1][2] |
| Molecular Weight | 314.4 g/mol | [1][2] |
| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione | [1] |
| SMILES | CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C | [2] |
| XLogP3-AA | 5.0 | [2] |
| pKa (estimated) | 7.25 (neutral) | [2] |
| Boiling Point (estimated) | 462°C | [2] |
| Flash Point (estimated) | 183.8 °C | [2] |
| Solubility in Ethanol (@25°C) | 203.34 g/L | [2] |
| Solubility in Methanol (@25°C) | 150.48 g/L | [2] |
Putative Biological Activities and Therapeutic Potential
While direct experimental evidence for the biological activity of Sapriparaquinone is limited in publicly accessible literature, the naphthoquinone scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of therapeutic effects. The biological activities of related compounds, such as other substituted naphthoquinones and the structurally similar anthraquinones, provide a strong basis for predicting the potential of Sapriparaquinone.
Anticancer Activity
Many natural and synthetic quinones exhibit potent anticancer properties.[3][4] For instance, some tetrahydroanthraquinones have been shown to inhibit cancer cell proliferation, invasion, and metastasis by inducing apoptosis and arresting the cell cycle.[3] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death in cancer cells, which are often more susceptible to such insults than normal cells. Additionally, quinones can act as intercalating agents, binding to DNA and disrupting replication and transcription.[5] Given its structure, Sapriparaquinone could potentially exert cytotoxic effects on cancer cell lines, a hypothesis that warrants experimental validation.
Antimicrobial Activity
Anthraquinones and their derivatives are known to possess antibacterial properties.[6] Their mechanisms of action can include the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.[6] The lipophilic side chains on the Sapriparaquinone molecule could facilitate its penetration of bacterial cell membranes. Therefore, it is plausible that Sapriparaquinone could exhibit activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Anti-inflammatory and Antioxidant Effects
The quinone-hydroquinone redox couple is central to the biological activity of many such compounds.[4] This allows them to participate in cellular redox processes. While they can be pro-oxidant, leading to cytotoxicity, in other contexts, they can function as antioxidants. The phenolic hydroxyl group in Sapriparaquinone suggests it may act as a radical scavenger. Furthermore, some quinone-containing compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of key signaling molecules.
Postulated Mechanisms of Action and Signaling Pathways
Based on the activities of structurally related compounds, we can hypothesize several mechanisms through which Sapriparaquinone might exert its biological effects.
Modulation of Stress-Activated Protein Kinase (SAPK) / JNK Signaling
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, such as inflammation, oxidative stress, and DNA damage.[7] Activation of the JNK pathway can lead to either apoptosis or cell survival, depending on the cellular context and the duration of the signal.[8][9] Many natural products exert their anticancer and anti-inflammatory effects by modulating this pathway. It is conceivable that Sapriparaquinone, by inducing cellular stress, could activate the JNK signaling cascade, leading to downstream effects on gene expression and cell fate.
Caption: Postulated modulation of the SAPK/JNK signaling pathway by Sapriparaquinone.
Proposed Experimental Workflow for Investigation
For researchers and drug development professionals interested in exploring the therapeutic potential of Sapriparaquinone, a systematic experimental approach is recommended.
In Vitro Screening
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Cytotoxicity Assays:
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Objective: To determine the cytotoxic effects of Sapriparaquinone on a panel of human cancer cell lines (e.g., breast, prostate, lung, colon) and a non-cancerous control cell line.
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Method: MTT or MTS assays to measure cell viability after treatment with a range of concentrations of Sapriparaquinone.
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Data Output: IC₅₀ values for each cell line.
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Antimicrobial Susceptibility Testing:
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Objective: To assess the antibacterial and antifungal activity of Sapriparaquinone.
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Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Data Output: MIC values for each microbial strain.
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Mechanism of Action Studies (if cytotoxicity is observed):
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Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
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Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium iodide) to determine the effects on cell cycle progression.
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Western Blot Analysis: To investigate the modulation of key proteins in signaling pathways, such as the phosphorylation of JNK and the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family).
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Experimental Workflow Diagram
Caption: A proposed experimental workflow for the initial investigation of Sapriparaquinone.
Conclusion and Future Directions
Sapriparaquinone is a structurally intriguing naphthoquinone with the potential for significant biological activity. While direct experimental data remains to be established, its chemical features strongly suggest that it could be a valuable lead compound, particularly in the areas of oncology and infectious diseases. The quinone scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of Sapriparaquinone may confer a unique pharmacological profile.
Future research should focus on the chemical synthesis of Sapriparaquinone to enable comprehensive biological evaluation. The proposed experimental workflow provides a roadmap for the initial in vitro screening and mechanism of action studies. Elucidating the precise molecular targets and signaling pathways modulated by Sapriparaquinone will be crucial for its development as a potential therapeutic agent. The insights gained from such studies will not only advance our understanding of this particular molecule but also contribute to the broader field of quinone-based drug discovery.
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